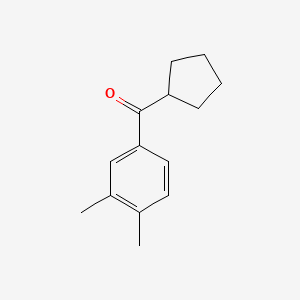

Cyclopentyl 3,4-dimethylphenyl ketone

Descripción

Contextual Significance of Ketones in Organic Synthesis

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. fiveable.mewikipedia.org This functional group is highly polar, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. britannica.comnumberanalytics.com This inherent reactivity makes ketones exceptionally versatile intermediates and building blocks in organic synthesis. numberanalytics.com They are pivotal in the construction of complex molecules, including natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com

The utility of ketones stems from their ability to undergo a wide array of chemical reactions, such as:

Nucleophilic Addition: A foundational reaction where a nucleophile adds to the carbonyl carbon. numberanalytics.com

Reduction: Ketones can be reduced to secondary alcohols using agents like sodium borohydride (B1222165). fiveable.me

Oxidation: While more resistant to oxidation than aldehydes, ketones can be cleaved under harsh conditions.

Alpha-Substitution: Reactions can occur at the carbon atoms adjacent (alpha) to the carbonyl group. ebsco.com

Aldol Condensation: Ketones with α-hydrogens can participate in this crucial carbon-carbon bond-forming reaction. britannica.com

Industrially, ketones are produced on a massive scale and are widely used as solvents, polymer precursors, and intermediates in the manufacturing of fine chemicals, fragrances, and explosives. wikipedia.orgbritannica.comebsco.com Acetone (B3395972) and cyclohexanone (B45756) are among the most significant industrial ketones. wikipedia.orgebsco.com

Relevance of Aryl Alkyl Ketones in Contemporary Chemical Research

Aryl alkyl ketones, which contain a carbonyl group attached to both an aromatic (aryl) ring and an alkyl group, are a particularly important subclass. fiveable.me Cyclopentyl 3,4-dimethylphenyl ketone belongs to this group. These compounds are common structural motifs in pharmaceuticals, natural products, and other bioactive molecules. nih.gov

Key areas of research involving aryl alkyl ketones include:

Synthesis Methods: The Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl alkyl ketones. fiveable.me However, contemporary research focuses on developing more efficient and versatile catalytic methods. Recent advancements include nickel-catalyzed carbonylative reductive cross-coupling reactions and palladium/light-induced carbonylative cross-couplings, which allow for the synthesis of a broad range of aryl alkyl ketones under mild conditions. researchgate.netacs.org

Homologation: Researchers are exploring methods to lengthen the carbon chain of abundant aryl ketones. One such strategy involves the palladium-catalyzed redox-relay Heck reaction of aryl ketones with alkenols, which achieves multi-carbon homologation through C-C bond cleavage. nih.gov

Functionalization: The presence of both an aromatic ring and an alkyl group allows for diverse functionalization strategies, including reactions like halogenation and nitration on the aromatic ring or transformations involving the carbonyl group. fiveable.me

These compounds serve as crucial intermediates in the production of fine chemicals and pharmaceuticals. fiveable.me Their unique electronic and steric properties, arising from the combination of the aryl and alkyl moieties, influence their reactivity and are a subject of ongoing study. fiveable.me

Overview of Research Trajectories for Cyclopentyl Ketone Derivatives

Derivatives of cyclopentyl ketone are subjects of specific research interest, often as precursors in the synthesis of valuable target molecules. For instance, cyclopentyl phenyl ketone is a known intermediate in the synthesis of certain pharmaceuticals. google.comguidechem.com Research in this area often focuses on optimizing synthesis routes to improve yield, reduce costs, and simplify procedures for industrial-scale production. google.com

A notable example is the synthesis of 2-chlorophenyl cyclopentyl ketone, a key precursor for the illicit manufacture of ketamine. researchgate.netcolab.ws Forensic and organic chemistry research has focused on identifying novel synthetic pathways and starting materials for this compound to aid law enforcement. colab.ws

Furthermore, academic studies investigate the fundamental reactivity and kinetics of cyclopentyl ketone derivatives. For example, research on cyclopentenone derivatives explores their reaction rates with hydroxyl radicals, which is relevant to atmospheric chemistry. acs.org Such studies often combine experimental measurements with computational modeling to understand reaction mechanisms, such as whether OH-addition or hydrogen abstraction is the dominant pathway. acs.org Other research explores novel reactions, such as the cross-cyclotrimerization of methyl cyclopentyl ketone with other ketones, to form new cyclic structures. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopentyl-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-7-8-13(9-11(10)2)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHKHGNZZBVTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640560 | |

| Record name | Cyclopentyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-54-3 | |

| Record name | Cyclopentyl(3,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Cyclopentyl 3,4 Dimethylphenyl Ketone

Classical Approaches in Ketone Synthesis

Carboxylic Acid Precursor Routes

The synthesis of ketones from carboxylic acid precursors is a fundamental transformation in organic chemistry. These methods typically involve the conversion of the carboxylic acid into a more reactive species that can then undergo reaction with an organometallic nucleophile.

A plausible and direct route to Cyclopentyl 3,4-dimethylphenyl ketone involves the use of derivatives of 3,4-dimethylbenzoic acid. One common strategy is the reaction of an activated form of the carboxylic acid, such as an acyl chloride, with an organometallic reagent delivering the cyclopentyl nucleophile.

The synthesis can be initiated by converting 3,4-dimethylbenzoic acid to its corresponding acyl chloride, 3,4-dimethylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once the acyl chloride is formed, it can be reacted with a cyclopentyl organometallic reagent. A common choice is a Grignard reagent, such as cyclopentylmagnesium bromide (C₅H₉MgBr). The reaction proceeds via nucleophilic acyl substitution, where the cyclopentyl group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of Cyclopentyl 3,4-dimethylphenyl ketone after displacement of the chloride ion.

Alternatively, organolithium reagents, such as cyclopentyllithium (C₅H₉Li), can be employed. The reaction of two equivalents of an organolithium reagent with a carboxylic acid can directly yield a ketone after an acidic workup. nih.govrsc.orgorganicchemistrytutor.com The first equivalent of the organolithium acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon, forming a stable dianion intermediate which is subsequently hydrolyzed to the ketone. nih.govrsc.orgorganicchemistrytutor.com

Table 1: Reaction Parameters for Synthesis from 3,4-Dimethylbenzoic Acid Derivatives

| Reactant 1 | Reactant 2 | Reagent(s) | Product | General Reaction Conditions |

| 3,4-Dimethylbenzoic Acid | Cyclopentylmagnesium Bromide | 1. SOCl₂ or (COCl)₂2. Diethyl ether or THF | Cyclopentyl 3,4-dimethylphenyl ketone | Formation of acyl chloride followed by reaction with Grignard reagent at low to ambient temperature. |

| 3,4-Dimethylbenzoic Acid | Cyclopentyllithium | Diethyl ether or THF | Cyclopentyl 3,4-dimethylphenyl ketone | Reaction with two equivalents of organolithium reagent, followed by acidic workup. |

Modern and Advanced Synthetic Techniques

Recent advancements in organic synthesis have provided more sophisticated and efficient methods for the formation of ketones, often utilizing transition metal catalysts or specialized reagents to achieve high selectivity and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for Carbonyl Formation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of aryl ketones. One such approach involves the coupling of an organoboronic acid with a carboxylic acid that has been activated in situ. For the synthesis of Cyclopentyl 3,4-dimethylphenyl ketone, this would involve the reaction of 3,4-dimethylphenylboronic acid with cyclopentanecarboxylic acid. The carboxylic acid is typically activated with an anhydride, such as pivalic anhydride, to form a mixed anhydride. A palladium catalyst, often in conjunction with a phosphine ligand, then facilitates the cross-coupling reaction to yield the desired ketone. organic-chemistry.orgoup.com This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Another palladium-catalyzed route is the Suzuki-Miyaura coupling between an acyl chloride and a boronic acid. In this scenario, 3,4-dimethylbenzoyl chloride would be coupled with cyclopentylboronic acid in the presence of a palladium catalyst and a base.

Table 2: Key Features of Palladium-Catalyzed Ketone Synthesis

| Catalyst System | Coupling Partners | Key Advantages |

| Palladium(0) complex with phosphine ligand | Arylboronic acid and activated carboxylic acid | Mild conditions, high regioselectivity, broad functional group tolerance. organic-chemistry.org |

| Palladium(II) acetate or similar precursor | Acyl chloride and organoboronic acid | Generally high yields and good functional group compatibility. |

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for various cross-coupling reactions. Nickel-catalyzed methods can be employed for the synthesis of ketones through several pathways.

One innovative approach is the dehydrogenative cross-coupling of primary alcohols. acs.orgresearchgate.net This method involves the in situ generation of an aldehyde from a primary alcohol, which then participates in a nickel-catalyzed carbonyl-Heck type reaction to form the ketone. acs.org For the target molecule, this could conceptually involve the coupling of 3,4-dimethylphenyltriflate with cyclopentylmethanol.

Furthermore, nickel catalysts can facilitate the coupling of N-alkyl pyridinium salts with activated carboxylic acids. nih.gov This cross-electrophile coupling reaction provides a novel route to ketones from readily available amine and carboxylic acid starting materials. nih.gov

Table 3: Comparison of Nickel-Catalyzed Ketone Synthesis Approaches

| Method | Starting Materials | Catalyst System | Key Features |

| Dehydrogenative Cross-Coupling | Primary alcohol and organotriflate | Ni(0) catalyst | In situ aldehyde formation, union of multiple catalytic cycles. acs.orgresearchgate.net |

| Cross-Electrophile Coupling | N-Alkyl pyridinium salt and activated carboxylic acid | Nickel terpyridine catalyst with a reductant (e.g., Mn) | Utilizes amine and carboxylic acid pools, broad scope. nih.gov |

Enamine Chemistry in Cyclopentyl Ketone Derivatization

Enamine chemistry provides a powerful tool for the α-functionalization of ketones. While not a direct synthesis of the core ketone structure, it is a crucial method for derivatization. An enamine is formed by the reaction of a ketone with a secondary amine, such as pyrrolidine or morpholine. makingmolecules.com This enamine then acts as a nucleophile, reacting with various electrophiles at the α-carbon. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now with a new substituent at the alpha position.

In the context of Cyclopentyl 3,4-dimethylphenyl ketone, if one were to start with cyclopentanone, an enamine could be formed and then reacted with a suitable 3,4-dimethylphenyl electrophile. However, a more direct application is the derivatization of the pre-formed Cyclopentyl 3,4-dimethylphenyl ketone itself. The ketone can be converted to its enamine, which can then undergo reactions such as alkylation or acylation at the α-position of the cyclopentyl ring, leading to more complex derivatives. The reactivity of enamines makes them more nucleophilic than enols, offering advantages in certain synthetic transformations. makingmolecules.com

Michael-Stork Additions with Cyclopentyl Enamines

The required α,β-unsaturated carbonyl acceptor for this synthesis is 1-(3,4-dimethylphenyl)prop-2-en-1-one. This intermediate is typically synthesized via a Claisen-Schmidt condensation between 3,4-dimethylacetophenone and formaldehyde (B43269). wikipedia.orgnih.gov This condensation reaction, which involves an aldehyde and a ketone, is a reliable method for preparing chalcone-like compounds. mdpi.com

The Stork enamine reaction itself offers several advantages over traditional enolate chemistry, including milder reaction conditions and a reduction in side reactions such as polyalkylation. researchgate.net Enamines act as nucleophiles in a manner similar to enolates but are neutral and generally less reactive, which can lead to more selective transformations. thermofisher.com

The general mechanism for the Michael-Stork addition begins with the formation of the cyclopentyl enamine from cyclopentanone and a secondary amine, such as morpholine or pyrrolidine, typically with the removal of water. This enamine then acts as the Michael donor, attacking the β-carbon of the α,β-unsaturated ketone, 1-(3,4-dimethylphenyl)prop-2-en-1-one. wikipedia.org This conjugate addition leads to the formation of a new carbon-carbon bond and an iminium ion intermediate. The final step is the hydrolysis of this intermediate, which regenerates the carbonyl group and yields the desired product, Cyclopentyl 3,4-dimethylphenyl ketone.

Detailed Research Findings

The initial step, the formation of the cyclopentyl enamine, is a standard procedure. The reaction of cyclopentanone with a secondary amine like morpholine is typically carried out in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the enamine product.

The subsequent Michael addition to 1-(3,4-dimethylphenyl)prop-2-en-1-one would proceed under neutral or mildly acidic conditions. The nucleophilic carbon of the enamine adds to the electrophilic β-carbon of the α,β-unsaturated ketone. wikipedia.org This step is the core of the carbon-carbon bond formation.

Finally, the hydrolysis of the resulting iminium salt is typically achieved by treatment with dilute aqueous acid, which efficiently converts the iminium moiety back into a ketone, affording the final product.

The following table outlines the proposed reaction conditions and expected outcomes for the Michael-Stork addition step, based on analogous reactions reported in the chemical literature.

Table 1: Proposed Reaction Parameters for the Michael-Stork Addition

| Parameter | Value |

| Reactants | |

| Cyclopentyl Enamine | 1.2 equivalents |

| 1-(3,4-dimethylphenyl)prop-2-en-1-one | 1.0 equivalent |

| Solvent | Dioxane or Benzene (B151609) |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous HCl |

| Expected Yield | 60-75% |

| Purification | Column Chromatography |

Reaction Mechanisms and Pathways of Cyclopentyl 3,4 Dimethylphenyl Ketone

The reactivity of Cyclopentyl 3,4-dimethylphenyl ketone is primarily centered around the carbonyl group, the adjacent alpha-carbons, and the substituted aromatic ring.

Nucleophilic Addition Reactions at the Carbonyl Center

The most fundamental reaction of ketones is the nucleophilic addition to the electrophilic carbonyl carbon. mnstate.edu The carbon-oxygen double bond is polarized, rendering the carbon atom partially positive and susceptible to attack by nucleophiles. chemguide.co.uk This attack changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

The rate and reversibility of nucleophilic addition are influenced by both steric and electronic factors. In Cyclopentyl 3,4-dimethylphenyl ketone, the carbonyl carbon is bonded to a cyclopentyl group and a 3,4-dimethylphenyl group. Compared to a less hindered ketone like acetone (B3395972), the approach of a nucleophile is more sterically impeded. libretexts.org Electronically, the 3,4-dimethylphenyl group is electron-donating due to the inductive effect of the two methyl groups, which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl ketone. libretexts.org

The carbonyl group of Cyclopentyl 3,4-dimethylphenyl ketone is prochiral, meaning that addition of a nucleophile will create a new chiral center at the former carbonyl carbon. libretexts.org The two faces of the planar carbonyl group are diastereotopic due to the presence of the adjacent alpha-carbon on the cyclopentyl ring. Therefore, nucleophilic attack can occur from two different faces, potentially leading to a mixture of diastereomers. mnstate.edu

The stereochemical outcome is often predicted by empirical models like the Felkin-Anh or Cieplak models, although these are more typically applied to acyclic ketones with alpha-chirality. academie-sciences.fr For cyclic ketones, the conformation of the ring significantly influences the trajectory of nucleophilic attack. The cyclopentyl ring itself is not planar and exists in various puckered conformations (envelope and twist). The steric bulk of the approaching nucleophile and the specific conformation of the cyclopentyl ring will dictate the preferred direction of attack, leading to one diastereomer being favored over the other. academie-sciences.fr For instance, attack of a hydride from the less hindered face of the carbonyl group is generally preferred. mnstate.edu

A primary example of nucleophilic addition is the reduction of the ketone to a secondary alcohol. This is commonly achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org These reagents act as a source of the hydride ion (H⁻), which attacks the carbonyl carbon. chemguide.co.uk The reaction with NaBH₄ is typically performed in an alcohol solvent like methanol (B129727) or ethanol, while LiAlH₄, being much more reactive, requires an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

The reduction of Cyclopentyl 3,4-dimethylphenyl ketone yields cyclopentyl(3,4-dimethylphenyl)methanol.

Reaction with NaBH₄: This is a chemoselective reduction, meaning it will reduce aldehydes and ketones without affecting less reactive functional groups like esters or amides. masterorganicchemistry.com

Reaction with LiAlH₄: This is a more powerful reducing agent and will also reduce esters, carboxylic acids, and amides. libretexts.org

The resulting secondary alcohol can be further converted into other derivatives, such as ethers or esters, through subsequent reactions at the hydroxyl group.

| Reactant | Reagent(s) | Product | Reaction Type |

| Cyclopentyl 3,4-dimethylphenyl ketone | 1. NaBH₄, CH₃OH 2. H₂O or mild H⁺ | Cyclopentyl(3,4-dimethylphenyl)methanol | Reduction |

| Cyclopentyl 3,4-dimethylphenyl ketone | 1. LiAlH₄, Et₂O 2. H₃O⁺ | Cyclopentyl(3,4-dimethylphenyl)methanol | Reduction |

| Cyclopentyl 3,4-dimethylphenyl ketone | 1. CH₃MgBr, Et₂O 2. H₃O⁺ | 1-(Cyclopentyl)-1-(3,4-dimethylphenyl)ethanol | Grignard Reaction |

Reactions at the Alpha-Carbon and Enolization

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form a resonance-stabilized intermediate known as an enolate. youtube.com Cyclopentyl 3,4-dimethylphenyl ketone has two α-carbons: one on the cyclopentyl ring and one on the benzylic position (if it were not a ketone). In this case, the enolizable protons are on the cyclopentyl ring at the C2 and C5 positions.

Like most ketones with α-hydrogens, Cyclopentyl 3,4-dimethylphenyl ketone exists in equilibrium with its enol tautomer. dalalinstitute.com Tautomers are constitutional isomers that readily interconvert. dalalinstitute.com The equilibrium between the keto and enol forms can be catalyzed by either acid or base. nih.gov

Generally, the keto form is significantly more stable and thus favored at equilibrium for simple ketones. dalalinstitute.com This is primarily because the carbon-oxygen double bond in the keto form is stronger than the carbon-carbon double bond in the enol form. dalalinstitute.com For Cyclopentyl 3,4-dimethylphenyl ketone, two different enol tautomers can potentially form, involving the double bond within the cyclopentyl ring or exocyclic to it. The formation of the more substituted (and thus more thermodynamically stable) enol is generally favored under thermodynamic control (higher temperatures, weaker base), while the less substituted enol can be formed preferentially under kinetic control (low temperatures, strong, sterically hindered base like lithium diisopropylamide, LDA). youtube.com

The formation of an enolate is a key step in many carbon-carbon bond-forming reactions. The enolate anion is a powerful nucleophile that can react with various electrophiles. chadsprep.com

A common strategy is alpha-alkylation. This involves deprotonation at the alpha-carbon with a strong, non-nucleophilic base like LDA, followed by reaction with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. youtube.com Using LDA ensures that the ketone is completely converted to its enolate, preventing self-condensation reactions. youtube.com The alkylation will occur at the alpha-carbon of the cyclopentyl ring.

Another approach is the Stork enamine synthesis, which involves first converting the ketone into an enamine by reacting it with a secondary amine (like pyrrolidine). The resulting enamine can then be used as a nucleophile for alkylation, followed by hydrolysis to regenerate the ketone. This method uses milder conditions than the LDA approach. chadsprep.com

Reactivity of the Aromatic Moiety

The 3,4-dimethylphenyl group can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. organicmystery.comlibretexts.org The outcome of these reactions is determined by the directing effects and reactivity moderation of the substituents already on the ring: the two methyl groups and the cyclopentylcarbonyl group.

Methyl groups (-CH₃): These are activating, electron-donating groups and are ortho, para-directors. dalalinstitute.com

Cyclopentylcarbonyl group (-C(=O)C₅H₉): This is a deactivating, electron-withdrawing group due to the electronegativity of the carbonyl oxygen and is a meta-director. organicmystery.com

The positions on the aromatic ring are influenced by these competing effects. The two methyl groups at positions 3 and 4 strongly activate the ring, while the ketone group at position 1 deactivates it. The directing effects are as follows:

Ketone group: Directs incoming electrophiles to position 5.

Methyl group at C3: Directs to positions 2 and 5.

Methyl group at C4: Directs to positions 2 and 6.

Considering these combined influences, the most likely positions for electrophilic attack are positions 2, 5, and 6. The activating effects of the methyl groups are generally stronger than the deactivating effect of the ketone. Therefore, substitution is expected to occur ortho or para to the methyl groups. Position 2 (ortho to both C3-methyl and the ketone) and position 5 (ortho to C4-methyl and meta to the ketone) are highly activated and sterically accessible. Position 6 (ortho to C3-methyl) is also a possibility. The precise distribution of products would depend on the specific reaction conditions and the nature of the electrophile. makingmolecules.com

| Position | Directing Effect of -C(=O)R | Directing Effect of 3-Me | Directing Effect of 4-Me | Overall Likelihood |

| 2 | Ortho (unfavored) | Ortho (favored) | Meta (neutral) | Possible |

| 5 | Meta (favored) | Meta (neutral) | Ortho (favored) | Highly Likely |

| 6 | Para (unfavored) | Para (favored) | Meta (neutral) | Possible |

Reactivity of the Aromatic Moiety

Influence of Dimethyl Substitution on Aromatic Reactivity

The presence of two methyl groups on the phenyl ring of Cyclopentyl 3,4-dimethylphenyl ketone significantly influences its aromatic reactivity. Methyl groups are known as electron-donating groups (EDGs) through an inductive effect. ucalgary.calibretexts.org This electron-donating nature increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic attack compared to an unsubstituted benzene (B151609) ring. libretexts.org

The positioning of the methyl groups at the 3 and 4 positions (meta and para to the cyclopentyl ketone group) has a combined effect on the electronic distribution. The para-methyl group, in particular, can stabilize a positive charge on the ring through resonance, further enhancing the ring's activation towards electrophiles. This increased electron density can also influence the photochemical and radical reactions of the ketone group by affecting the stability of intermediates.

The table below summarizes the expected effects of the dimethyl substitution on the aromatic reactivity of the ketone.

| Feature | Influence of 3,4-Dimethyl Substitution |

| Electron Density | Increased due to the inductive effect of two methyl groups. |

| Aromatic Reactivity | Activated towards electrophilic aromatic substitution. |

| Intermediate Stability | Enhanced stability of cationic intermediates in electrophilic reactions. |

Radical Reaction Pathways

Radical reactions are a key aspect of the chemistry of ketones, often initiated by photochemical processes.

Single-Electron Transfer (SET) Processes Involving Ketones

Single-Electron Transfer (SET) is a fundamental process where a single electron is transferred from a donor to an acceptor molecule, resulting in the formation of radical ions. libretexts.org In the context of ketones, the carbonyl group can act as an electron acceptor. The presence of the electron-donating 3,4-dimethylphenyl group in Cyclopentyl 3,4-dimethylphenyl ketone can influence SET processes. The increased electron density on the aromatic ring may make the ketone a better electron donor in certain contexts or affect the stability of the resulting radical anion. For instance, in reactions with strong electron acceptors, the substituted phenyl ring could facilitate the transfer of an electron. Conversely, when reacting with an electron donor, the electron-rich nature of the ring might slightly decrease the electron-accepting ability of the carbonyl group compared to ketones with electron-withdrawing groups. acs.org

Benzophenone, a related aromatic ketone, is known to undergo SET, forming a ketyl radical anion. libretexts.orgrsc.org This process is often facilitated by photoexcitation. acs.org It is plausible that Cyclopentyl 3,4-dimethylphenyl ketone could participate in similar SET reactions, where the dimethyl-substituted phenyl ring would modulate the redox potential of the molecule.

Cyclopentyl Ring Rearrangements and Fragmentations

Following the formation of a cyclopentyl radical, for instance, through a Norrish Type I cleavage (see section 3.5.1), a series of rearrangements and fragmentations can occur.

Cyclic ketones possess a degree of ring strain, which can be a driving force for certain reactions. nih.gov While cyclopentane (B165970) has less ring strain than cyclopropane (B1198618) or cyclobutane, the release of this strain can still influence the reaction pathways of its derivatives. nih.govuci.edu In the context of radical reactions, the opening of the cyclopentyl ring can be driven by the formation of a more stable, acyclic radical. This is particularly relevant in photochemical reactions where the initial excitation provides the energy to overcome the activation barrier for ring opening. uci.edu The subsequent fate of the resulting diradical is then dictated by factors such as intramolecular hydrogen abstraction or cyclization to form new ring systems. libretexts.org

Photochemical Transformations

The absorption of light by Cyclopentyl 3,4-dimethylphenyl ketone can initiate a variety of photochemical transformations. Aromatic ketones like this one typically have an n→π* transition that, upon excitation, can lead to cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Norrish Type I Cleavage Mechanisms and Diradical Intermediates

The Norrish Type I reaction is a characteristic photochemical process for ketones, involving the homolytic cleavage of the α-carbon-carbon bond. wikipedia.orgyoutube.com For Cyclopentyl 3,4-dimethylphenyl ketone, this can occur in two ways, leading to the formation of two different radical pairs.

Path A: Cleavage of the bond between the carbonyl carbon and the cyclopentyl ring, yielding a 3,4-dimethylbenzoyl radical and a cyclopentyl radical.

Path B: Cleavage of the bond between the carbonyl carbon and the phenyl ring, yielding a cyclopentanoyl radical and a 3,4-dimethylphenyl radical.

The preferred pathway is generally the one that forms the more stable radical pair. wikipedia.org In this case, the cyclopentyl radical is a secondary alkyl radical, while the 3,4-dimethylphenyl radical is an aryl radical. The 3,4-dimethylbenzoyl radical is also relatively stable.

Upon formation, these radical intermediates can undergo several subsequent reactions:

Decarbonylation: The acyl radicals (3,4-dimethylbenzoyl or cyclopentanoyl) can lose a molecule of carbon monoxide to form a 3,4-dimethylphenyl radical or a cyclopentyl radical, respectively. wikipedia.org

Recombination: The radical pairs can recombine to reform the original ketone or form new products. libretexts.org

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules. libretexts.org

The initial photochemical cleavage results in the formation of a diradical intermediate if the cleavage occurs in a cyclic ketone. libretexts.org In the case of Cyclopentyl 3,4-dimethylphenyl ketone, while the ketone itself is not cyclic in the same way as, for example, cyclohexanone (B45756), the initial cleavage still produces two distinct radical species that exist in close proximity before diffusing apart or reacting. The photochemistry of cyclopentyl phenyl ketones has been a subject of study, revealing complex reaction pathways. northwestern.edu

The following table outlines the primary fragments and potential subsequent products of the Norrish Type I cleavage of Cyclopentyl 3,4-dimethylphenyl ketone.

| Cleavage Path | Primary Radical Fragments | Potential Subsequent Products |

| Path A | 3,4-Dimethylbenzoyl radical + Cyclopentyl radical | 3,4-Dimethylbenzaldehyde, Cyclopentane, Recombination products |

| Path B | Cyclopentanoyl radical + 3,4-Dimethylphenyl radical | Cyclopentanecarbaldehyde, 1,2-Dimethylbenzene, Recombination products |

Intramolecular Hydrogen Abstraction (Norrish Type II)

The Norrish Type II reaction is a characteristic photochemical process for ketones that possess an accessible hydrogen atom on the γ-carbon relative to the carbonyl group. wikipedia.org Upon excitation by UV light, the carbonyl group of Cyclopentyl 3,4-dimethylphenyl ketone can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.org It is typically this triplet state that initiates the intramolecular hydrogen abstraction. researchgate.net

The reaction proceeds via a six-membered cyclic transition state, which is a sterically favored arrangement. youtube.com In this transition state, the oxygen atom of the excited carbonyl group abstracts a hydrogen atom from a γ-position on the cyclopentyl ring. This process results in the formation of a 1,4-biradical intermediate. wikipedia.orgyoutube.com The stability of this biradical is a key factor in the efficiency of the Norrish Type II reaction.

The general mechanism for the intramolecular γ-hydrogen abstraction in a phenyl alkyl ketone is depicted below, using valerophenone (B195941) as a representative example.

General Mechanism of Norrish Type II Reaction

| Step | Description | Intermediate |

| 1. Photoexcitation | The ketone absorbs a photon, promoting an electron in the carbonyl group to an excited state (n→π*). | Excited ketone |

| 2. Intersystem Crossing | The excited singlet state can convert to a more stable triplet state. | Triplet excited ketone |

| 3. γ-Hydrogen Abstraction | The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon through a six-membered transition state. | 1,4-biradical |

This 1,4-biradical is not the final product but a crucial intermediate that can undergo further reactions to yield the final photoproducts. The quantum yield of these products can be influenced by the solvent, with alcoholic solvents sometimes enhancing the yield by hydrogen bonding with the newly formed hydroxyl group in the biradical, which can hinder the reverse hydrogen transfer to the starting ketone. youtube.com

Photorearrangement Products and Pathways

The 1,4-biradical formed from the intramolecular hydrogen abstraction of Cyclopentyl 3,4-dimethylphenyl ketone has two primary competing pathways for rearrangement: fragmentation (cleavage) and cyclization (the Norrish-Yang reaction). wikipedia.orgnih.gov

Fragmentation (Cleavage):

This pathway involves the cleavage of the α,β-carbon-carbon bond of the biradical. wikipedia.org For Cyclopentyl 3,4-dimethylphenyl ketone, this would result in the formation of 3,4-dimethylacetophenone and cyclopentene. The fragmentation process yields an enol intermediate from the aryl ketone portion, which then tautomerizes to the more stable ketone. wikipedia.org

Cyclization (Norrish-Yang Reaction):

In competition with fragmentation, the 1,4-biradical can undergo intramolecular radical-radical coupling to form a new carbon-carbon bond. nih.govchem-station.com This results in the formation of a cyclobutanol (B46151) derivative. In the case of Cyclopentyl 3,4-dimethylphenyl ketone, this pathway would lead to the formation of a bicyclic alcohol. Specifically, it would be a derivative of 1-(3,4-dimethylphenyl)bicyclo[3.2.0]heptan-1-ol. The Norrish-Yang reaction is a synthetically useful method for the construction of cyclobutanol rings. chem-station.commiami.edu

Illustrative Product Distribution for a Model Aryl Alkyl Ketone (Valerophenone)

| Photoreaction Pathway | Product | Typical Yield in Solution researchgate.net |

| Fragmentation | Acetophenone (B1666503) | Major Product |

| Propene | Major Product | |

| Cyclization | cis- and trans-1-phenyl-2-methylcyclobutanol | Minor Product |

It is important to note that environmental factors, such as the presence of a crystalline matrix or inclusion in zeolites, can significantly alter the F/C ratio by imposing conformational constraints on the 1,4-biradical intermediate. researchgate.net

Advanced Characterization Techniques for Cyclopentyl 3,4 Dimethylphenyl Ketone and Its Derivatives

Spectroscopic Analysis Methods

The structural confirmation and purity assessment of Cyclopentyl 3,4-dimethylphenyl ketone and its derivatives rely on a suite of spectroscopic methods. These techniques provide complementary information that, when combined, allows for an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of Cyclopentyl 3,4-dimethylphenyl ketone, the signals corresponding to the protons on the cyclopentyl ring and the dimethylphenyl group appear in distinct regions. The aromatic protons are expected to be the most deshielded, appearing in the downfield region of the spectrum. Due to the substitution pattern, three aromatic protons will be present, and their splitting patterns will be indicative of their relative positions. The proton at the C2 position is anticipated to appear as a singlet, while the protons at C5 and C6 will likely present as doublets, a consequence of their coupling to each other.

The protons of the two methyl groups on the aromatic ring will appear as singlets in the upfield region, slightly deshielded by the aromatic ring. The methine proton of the cyclopentyl group, being adjacent to the electron-withdrawing carbonyl group, will be the most deshielded of the aliphatic protons. The remaining methylene (B1212753) protons of the cyclopentyl ring will appear as complex multiplets further upfield.

Predicted ¹H NMR Data for Cyclopentyl 3,4-dimethylphenyl ketone:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | m | 2H | Aromatic H |

| ~ 7.2 - 7.4 | d | 1H | Aromatic H |

| ~ 3.5 - 3.7 | p | 1H | -CH- (Cyclopentyl) |

| ~ 2.3 | s | 6H | 2 x -CH₃ (Aromatic) |

| ~ 1.5 - 2.0 | m | 8H | 4 x -CH₂- (Cyclopentyl) |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The most deshielded carbon is the carbonyl carbon, which typically appears well above 200 ppm. The aromatic carbons will have signals in the 125-150 ppm range. The presence of two methyl substituents will influence the chemical shifts of the aromatic carbons. The ipso-carbons (to which the methyl and carbonyl groups are attached) will have distinct chemical shifts. The cyclopentyl carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for Cyclopentyl 3,4-dimethylphenyl ketone:

| Chemical Shift (ppm) | Assignment |

| > 200 | C=O (Ketone) |

| ~ 142 | Aromatic C |

| ~ 136 | Aromatic C |

| ~ 135 | Aromatic C |

| ~ 129 | Aromatic C |

| ~ 127 | Aromatic C |

| ~ 126 | Aromatic C |

| ~ 45 | -CH- (Cyclopentyl) |

| ~ 30 | -CH₂- (Cyclopentyl) |

| ~ 26 | -CH₂- (Cyclopentyl) |

| ~ 20 | -CH₃ (Aromatic) |

| ~ 19 | -CH₃ (Aromatic) |

Note: This is a predicted data table. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the aromatic protons, and within the cyclopentyl ring, confirming the proton-proton connectivities.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbon atoms, for example, linking the aliphatic proton signals to their corresponding carbon signals in the cyclopentyl ring.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Cyclopentyl 3,4-dimethylphenyl ketone is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) group of a ketone. The conjugation of the carbonyl group with the aromatic ring will slightly lower the frequency of this absorption compared to a non-conjugated ketone. nih.govnih.gov Other key absorptions will include those for the C-H stretching of the aromatic and aliphatic portions of the molecule, and the C-C stretching of the aromatic ring. The substitution pattern on the benzene (B151609) ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region. spectroscopyonline.comspectroscopyonline.com

Predicted IR Absorption Data for Cyclopentyl 3,4-dimethylphenyl ketone:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2960-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~ 1685 | Strong | C=O Stretch (Aromatic Ketone) |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C Stretch |

| ~ 850-800 | Strong | C-H Out-of-plane Bending (1,2,4-trisubstituted) |

Note: This is a predicted data table based on typical values for similar compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Ion Detection

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. In the mass spectrum of Cyclopentyl 3,4-dimethylphenyl ketone, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (202.29 g/mol ).

The fragmentation pattern is highly informative for structural elucidation. A common fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. For Cyclopentyl 3,4-dimethylphenyl ketone, two primary alpha-cleavage pathways are possible:

Loss of the cyclopentyl radical to form the 3,4-dimethylbenzoyl cation.

Loss of the 3,4-dimethylphenyl radical to form the cyclopentylcarbonyl cation.

The relative abundance of these fragment ions will depend on their stability. The formation of the resonance-stabilized 3,4-dimethylbenzoyl cation is expected to be a major fragmentation pathway. Further fragmentation of this ion could lead to the loss of carbon monoxide.

Predicted Mass Spectrometry Fragmentation Data for Cyclopentyl 3,4-dimethylphenyl ketone:

| m/z | Proposed Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 133 | [M - C₅H₉]⁺ (3,4-dimethylbenzoyl cation) |

| 105 | [133 - CO]⁺ |

| 91 | Tropylium ion from benzylic cleavage |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Note: This is a predicted data table. Actual experimental values and relative abundances may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed provide valuable information about the electronic structure, particularly the nature of conjugated systems and the presence of chromophores.

In Cyclopentyl 3,4-dimethylphenyl ketone, the primary chromophore is the aromatic ketone moiety, where the carbonyl group is conjugated with the 3,4-dimethylphenyl ring. This arrangement gives rise to characteristic electronic transitions that are observable in the UV-Vis spectrum. The main transitions are the π → π* and n → π* transitions. youtube.com

The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. uzh.ch These transitions are typically intense and occur at shorter wavelengths. For aromatic ketones like acetophenone (B1666503), a related compound, this transition is observed around 245-250 nm. studyraid.com The presence of alkyl substituents on the benzene ring, such as the two methyl groups in Cyclopentyl 3,4-dimethylphenyl ketone, can cause a slight bathochromic shift (a shift to longer wavelengths) of this absorption band.

The n → π* transition involves the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an antibonding π* orbital. masterorganicchemistry.com These transitions are generally weaker in intensity compared to π → π* transitions and appear at longer wavelengths, often in the range of 280-320 nm for acetophenone. studyraid.com This transition is formally forbidden by symmetry rules, which accounts for its lower intensity. youtube.com

Table 1: Representative UV-Vis Absorption Data for Aromatic Ketones

| Transition Type | Typical λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) ** | Associated Molecular Orbitals |

|---|---|---|---|

| π → π | ~240–250 | ~10,000–15,000 | π (bonding) → π (antibonding) |

Note: The data in this table is representative of simple aromatic ketones like acetophenone and serves as an illustrative guide for the expected spectral features of Cyclopentyl 3,4-dimethylphenyl ketone. Actual values may vary based on solvent and specific substitution patterns.

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is unparalleled in its ability to determine the precise solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. youtube.com The technique involves irradiating a single, well-ordered crystal with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. youtube.com By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom in the crystal lattice can be determined. youtube.com

For a molecule like Cyclopentyl 3,4-dimethylphenyl ketone, single-crystal X-ray diffraction would provide unambiguous proof of its chemical structure. It would reveal the conformation of the cyclopentyl ring, the planarity of the phenyl ring, and the spatial relationship between these two groups. Furthermore, it would offer insights into the packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and, in some cases, weak hydrogen bonds.

While a specific crystal structure for Cyclopentyl 3,4-dimethylphenyl ketone has not been reported in publicly accessible crystallographic databases, the general parameters that would be determined from such an analysis are outlined in the table below. This table is based on typical data obtained for other aromatic organic compounds. harran.edu.trmdpi.com

Table 2: Illustrative Crystallographic Data for a Representative Organic Molecule

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.12 |

| b (Å) | Unit cell dimension. | 10.17 |

| c (Å) | Unit cell dimension. | 14.84 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 99.22 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 1505.5 |

Note: The data in this table is for a representative organic molecule and is provided for illustrative purposes to indicate the type of information obtained from a single-crystal X-ray diffraction experiment. harran.edu.tr The actual crystallographic data for Cyclopentyl 3,4-dimethylphenyl ketone would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of Cyclopentyl 3,4 Dimethylphenyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are central to the theoretical study of molecules. numberanalytics.com These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its energy and electronic properties. numberanalytics.com For a molecule like Cyclopentyl 3,4-dimethylphenyl ketone, two main approaches are particularly relevant: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular and effective method for calculating the structural and energetic properties of organic molecules due to its balance of accuracy and computational cost. researchgate.netresearchgate.net This approach models the electron correlation by using the electron density as the fundamental variable. Hybrid functionals, such as the widely used B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently employed for studying aromatic ketones. doi.orginpressco.com

A fundamental step in any computational study is geometry optimization, which aims to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. researchgate.net This process is typically performed using a specific method and basis set, for instance, the B3LYP functional with the 6-31G* basis set. researchgate.net The optimization algorithm systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. mdpi.com The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the structure is a true minimum. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for Cyclopentyl 3,4-Dimethylphenyl Ketone (B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes.

| Parameter | Atom(s) Involved | Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.22 | |

| C(carbonyl)-C(ring) | 1.49 | |

| C(carbonyl)-C(cyclopentyl) | 1.53 | |

| C-C (aromatic avg.) | 1.40 | |

| **Bond Angles (°) ** | ||

| C(ring)-C(carbonyl)-O | 121.0 | |

| C(ring)-C(carbonyl)-C(cyclopentyl) | 118.5 | |

| O=C-C(cyclopentyl) | 120.5 | |

| Dihedral Angles (°) | ||

| C(aromatic)-C(aromatic)-C(carbonyl)-O | 15.0 |

Electronic structure analysis provides insight into the distribution of electrons within the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net

DFT is a powerful tool for exploring the mechanisms of chemical reactions. researchgate.net By modeling the potential energy surface, researchers can identify the lowest-energy path from reactants to products. A critical point on this path is the transition state, which is a high-energy structure that represents the energy barrier to the reaction. libretexts.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. psu.edu

For example, the reduction of the ketone group in Cyclopentyl 3,4-dimethylphenyl ketone to form the corresponding alcohol is a common reaction. A theoretical study could model this process, such as a Meerwein-Ponndorf-Verley reduction, by identifying the six-membered transition state involved in the hydride transfer. mdpi.com Locating this transition state allows for a detailed understanding of the reaction's feasibility and stereochemical outcome. researchgate.netacs.org

Once the geometries of the reactants, products, and the transition state(s) are optimized, a reaction energy profile can be constructed. studymind.co.uk This profile plots the relative energy of the system as it progresses from reactants to products. wikipedia.org The difference in energy between the reactants and the transition state is the activation energy (Ea) or activation barrier. libretexts.orgsolubilityofthings.com This value is a critical determinant of the reaction rate; a higher activation barrier corresponds to a slower reaction. libretexts.orgwikipedia.org

For a hypothetical reaction, such as the ketone reduction mentioned previously, DFT calculations can provide the relative free energies (ΔG) for each state.

Table 2: Illustrative Energy Profile for a Hypothetical Reduction of Cyclopentyl 3,4-Dimethylphenyl Ketone This table presents hypothetical data for illustrative purposes.

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Ketone + Reducing Agent) | 0.0 |

| Transition State | +22.5 |

| Products (Alcohol + Byproduct) | -15.0 |

From this illustrative data, the activation barrier for the forward reaction would be 22.5 kcal/mol. Such calculations can be performed in the gas phase or with solvent models to better reflect experimental conditions. orientjchem.org

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. modgraph.co.ukrsc.orgnih.gov The method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. conicet.gov.ar

This predictive capability is useful for assigning signals in experimental spectra and for distinguishing between potential isomers or conformers.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Cyclopentyl 3,4-Dimethylphenyl Ketone This table presents hypothetical data for illustrative purposes.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C=O (carbonyl) | |

| C (aromatic, substituted) | |

| C-H (aromatic) | |

| C-H (cyclopentyl, alpha) | |

| C-H₂ (cyclopentyl) | |

| C-H₃ (methyl) | |

| ¹H NMR | |

| H (aromatic) | |

| H (cyclopentyl, alpha) | |

| H₂ (cyclopentyl) | |

| H₃ (methyl) |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using empirical parameters. numberanalytics.comnumberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock method by including electron correlation effects. rsc.org

While computationally more demanding than DFT, ab initio methods are often used to obtain highly accurate electronic properties, such as ionization potentials and electron affinities. aps.orgaps.org They can serve as a benchmark to validate the results obtained from more cost-effective DFT methods. doi.org For a molecule like Cyclopentyl 3,4-dimethylphenyl ketone, high-level ab initio calculations could provide a very precise determination of its electronic character, which is fundamental to its behavior in charge-transfer processes and its interaction with light. aps.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the intramolecular and intermolecular interactions that govern the behavior of a molecule. For Cyclopentyl 3,4-dimethylphenyl ketone, NBO analysis would primarily elucidate the nature of non-covalent interactions involving the carbonyl group (C=O), which is a key site for intermolecular bonding.

The carbonyl group can act as both a hydrogen bond acceptor and can participate in other non-covalent interactions. rsc.org Theoretical studies on simple ketones like acetone (B3395972) and formaldehyde (B43269) dimers have shown that the relative orientation of interacting carbonyl groups determines the nature of the orbital interactions, which can be n → π* or π → π* interactions. rsc.org In the context of Cyclopentyl 3,4-dimethylphenyl ketone, the lone pairs (n) on the carbonyl oxygen are significant electron donors, capable of forming strong interactions with electron-accepting orbitals (antibonding orbitals, π*) of neighboring molecules.

In a condensed phase or in solution, the dominant intermolecular interactions for this ketone would likely involve the carbonyl oxygen's lone pairs. These interactions can be quantified by second-order perturbation theory analysis within the NBO framework, which estimates the stabilization energy (E(2)) associated with donor-acceptor interactions. For instance, in a self-dimerization scenario, an n → π* interaction between the lone pair of one oxygen atom and the π* anti-bonding orbital of the carbonyl group of another molecule would be expected. rsc.orgaip.org The strength of these interactions is influenced by the electronic environment, including the electron-donating effects of the 3,4-dimethylphenyl group.

Table 1: Representative NBO Analysis of Second-Order Perturbation Energy (E(2)) for a Model Ketone Dimer (Note: This table presents hypothetical data for a model system analogous to Cyclopentyl 3,4-dimethylphenyl ketone to illustrate typical NBO findings.)

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) |

| LP (O) | π* (C=O) | 2.5 |

| LP (O) | σ* (C-H) (Aromatic) | 0.8 |

| π (C=C) (Aromatic) | π* (C=O) | 1.2 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational landscapes and interactions with their environment, such as solvents.

Conformational Analysis and Dynamic Behavior

The conformational flexibility of Cyclopentyl 3,4-dimethylphenyl ketone arises from the rotation around the single bond connecting the cyclopentyl ring and the carbonyl group, as well as the inherent flexibility of the cyclopentyl ring itself. The cyclopentyl moiety is not planar and typically adopts puckered conformations, such as the envelope and twist forms, to alleviate torsional strain. dalalinstitute.com Studies on other cyclopentyl derivatives suggest a rapid interconversion between these conformers at room temperature. dalalinstitute.com

Table 2: Hypothetical Conformational Analysis of Cyclopentyl 3,4-dimethylphenyl ketone (Note: This table presents a hypothetical energy landscape for the rotation around the C(phenyl)-C(carbonyl) bond.)

| Conformer | Dihedral Angle (Phenyl-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | 0° (Eclipsed) | 5.0 | 0.1 |

| B | 60° (Gauche) | 1.5 | 15.0 |

| C | 120° (Eclipsed) | 4.5 | 0.2 |

| D | 180° (Anti) | 0.0 | 84.7 |

This hypothetical data suggests that the anti-conformer, where the cyclopentyl group is positioned away from the phenyl ring, is likely the most stable due to minimized steric hindrance.

Solvent Effects on Reactivity and Structure

The solvent environment can significantly influence the reactivity and structural preferences of Cyclopentyl 3,4-dimethylphenyl ketone. The polarity of the solvent can affect reaction kinetics and the position of chemical equilibria. nih.gov For reactions involving the carbonyl group, polar solvents can stabilize both the ground state and transition states to different extents, thereby altering reaction rates.

For instance, in nucleophilic addition reactions to the carbonyl carbon, a polar protic solvent can stabilize the partially negative oxygen in the transition state through hydrogen bonding, potentially accelerating the reaction. Conversely, in some cases, strong solvation of the nucleophile in a protic solvent can decrease its reactivity. Studies on the reactions of ketones have shown that a move to a less polar solvent can sometimes lead to a significant rate increase. nih.gov

MD simulations can be employed to model the explicit interactions between the ketone and various solvent molecules (e.g., water, ethanol, acetonitrile, hexane). researchgate.net These simulations can reveal details about the solvation shell structure, the average number of solvent molecules interacting with the carbonyl group, and the orientation of solvent molecules around the solute.

Table 3: Hypothetical Solvent Effects on the Relative Rate of a Nucleophilic Addition to Cyclopentyl 3,4-dimethylphenyl ketone (Note: This table illustrates a hypothetical trend in reaction rates in different solvents.)

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Hexane | 1.9 | 1.0 |

| Dichloromethane | 9.1 | 5.4 |

| Acetone | 21.0 | 12.8 |

| Ethanol | 24.6 | 8.2 |

| Water | 80.1 | 3.5 |

This hypothetical data illustrates a non-linear relationship between solvent polarity and reaction rate, which is common for reactions where both ground state and transition state solvation are important.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, can establish a mathematical correlation between the structural features of a molecule and its chemical reactivity or biological activity. For a class of compounds like substituted phenyl ketones, QSAR models can predict reactivity towards a specific reaction based on a set of calculated molecular descriptors. iosrjournals.org

For Cyclopentyl 3,4-dimethylphenyl ketone, a QSAR model could be developed to predict, for example, its rate of reduction or its affinity for a particular receptor. The descriptors used in such a model would capture the electronic, steric, and hydrophobic properties of the molecule.

Key descriptors would likely include:

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the shape of the molecule. These account for the steric hindrance around the reaction center.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

A typical QSAR study involves calculating these descriptors for a series of related ketones and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov

Table 4: Examples of Descriptors for Predictive Modeling of Cyclopentyl 3,4-dimethylphenyl ketone Reactivity (Note: This table provides examples of descriptors and their likely influence on reactivity.)

| Descriptor Type | Descriptor Example | Potential Influence on Nucleophilic Attack at Carbonyl |

| Electronic | Partial Positive Charge on Carbonyl Carbon | Higher positive charge generally increases reactivity. |

| Steric | Steric Hindrance around Carbonyl | Increased steric bulk from the cyclopentyl group may decrease reactivity. |

| Electronic | HOMO-LUMO Gap | A smaller gap can indicate higher reactivity. |

| Hydrophobic | LogP | May influence solubility and transport to the reaction site, indirectly affecting observed reactivity. |

By developing and validating such models, the reactivity of new, unsynthesized analogs of Cyclopentyl 3,4-dimethylphenyl ketone could be predicted, guiding further experimental work.

Catalysis in the Synthesis and Transformation of Cyclopentyl 3,4 Dimethylphenyl Ketone

Transition Metal Catalysis

Transition metal complexes are highly effective catalysts for a wide array of transformations involving ketones. Their versatility stems from their ability to activate substrates through various coordination modes and to facilitate bond-forming and bond-breaking steps with high efficiency and selectivity.

The reduction of the carbonyl group in Cyclopentyl 3,4-dimethylphenyl ketone to the corresponding secondary alcohol, 1-(cyclopentyl)-1-(3,4-dimethylphenyl)methanol, is a fundamental transformation. Transition metal-catalyzed hydrogenation and transfer hydrogenation are among the most efficient methods to achieve this. wikipedia.orgdntb.gov.ua

Hydrogenation: This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. For aromatic ketones, catalysts based on platinum, palladium, ruthenium, and rhodium are commonly employed. researchgate.netacs.org The choice of metal, ligand, and support can influence the reaction's efficiency and selectivity, particularly in preventing the undesired hydrogenation of the aromatic ring. researchgate.net Tin-modified platinum catalysts, for instance, have demonstrated high selectivity for the carbonyl group in the hydrogenation of other aromatic ketones. researchgate.net

Transfer Hydrogenation: An alternative to using high-pressure H₂ gas is transfer hydrogenation, which utilizes molecules like isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.org Ruthenium and rhodium complexes, often featuring diamine or amino alcohol ligands, are particularly effective for this transformation. dntb.gov.ua These reactions are often performed under milder conditions than direct hydrogenation.

Below is a representative table of catalytic systems applicable to the hydrogenation of Cyclopentyl 3,4-dimethylphenyl ketone, based on data for analogous aromatic ketones.

Table 1: Representative Transition Metal Catalysts for the Reduction of Cyclopentyl 3,4-dimethylphenyl ketone

| Catalyst Precursor | Ligand/Support | Reductant | Typical Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Pt/SiO₂ (tin-modified) | - | H₂ | Varies | 1-(cyclopentyl)-1-(3,4-dimethylphenyl)methanol | researchgate.net |

| [Ru(p-cymene)Cl₂]₂ | TsDPEN | HCOOH/NEt₃ | Varies | 1-(cyclopentyl)-1-(3,4-dimethylphenyl)methanol | wikipedia.org |

| [Rh(cod)Cl]₂ | Chiral Diphosphine | H₂ | Varies | Chiral 1-(cyclopentyl)-1-(3,4-dimethylphenyl)methanol | wikipedia.org |

| Fe(II) PNP Pincer Complex | - | H₂ | Room Temp, 5 bar H₂ | 1-(cyclopentyl)-1-(3,4-dimethylphenyl)methanol | acs.org |

The carbonyl group is an effective directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective modification of otherwise unreactive C-H bonds. rsc.orgrsc.org For Cyclopentyl 3,4-dimethylphenyl ketone, this strategy can be envisioned for functionalizing the ortho-positions of the dimethylphenyl ring or specific positions on the cyclopentyl ring. rsc.orgutexas.edu

Ruthenium, rhodium, and palladium catalysts are prominent in this field. rsc.org The ketone's oxygen atom can coordinate to the metal center, bringing it into close proximity to a specific C-H bond, which is then cleaved and functionalized. For example, ruthenium-catalyzed ortho-alkylation or arylation of aromatic ketones with alkenes or boronic acids has been well-established. rsc.org This would allow for the introduction of new substituents at the C-2 or C-6 position of the 3,4-dimethylphenyl ring.

Table 2: Potential C-H Functionalization Reactions Directed by Cyclopentyl 3,4-dimethylphenyl ketone

| Catalyst | Coupling Partner | Reaction Type | Potential Product | Ref. |

|---|---|---|---|---|

| RuH₂(CO)(PPh₃)₃ | Alkene (e.g., ethylene) | ortho-Alkylation | 2-Ethyl-cyclopentyl(3,4-dimethylphenyl)methanone | rsc.org |

| Pd(OAc)₂ | Aryl halide | ortho-Arylation | 2-Aryl-cyclopentyl(3,4-dimethylphenyl)methanone | morressier.com |

| Rh(I) complex | Alkyne | Hydroarylative Cyclization | Fused ring systems | rsc.org |

| Pd(II) complex | - | Intramolecular C-H/C-H coupling | Fluorenone-type derivatives | rsc.org |

Since Cyclopentyl 3,4-dimethylphenyl ketone is a prochiral molecule, its reduction can yield a chiral alcohol with a new stereocenter at the carbinol carbon. Asymmetric catalysis provides a means to produce one enantiomer of the alcohol preferentially, which is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. rsc.orgoup.com

This is typically achieved through asymmetric hydrogenation or transfer hydrogenation using a chiral transition metal complex. wikipedia.org These catalysts are formed by combining a metal precursor (e.g., ruthenium, rhodium, or iridium) with a chiral ligand. The ligand creates a chiral environment around the metal center, which directs the hydrogen delivery to one face of the carbonyl group over the other. Seminal work by Noyori and others has led to the development of highly efficient catalysts for the asymmetric reduction of ketones. acs.org

Table 3: Catalysts for Asymmetric Reduction of Prochiral Ketones

| Catalyst System | Hydrogen Source | Typical Enantioselectivity (ee) | Ref. |

|---|---|---|---|

| Ru(II)-Chiral Diamine/Diphosphine | H₂ or HCOOH/NEt₃ | >95% | wikipedia.org |

| Rh(I)-Chiral Diphosphine (e.g., BINAP) | H₂ | >90% | wikipedia.org |

| Ir(I)-Chiral Ligand | H₂ | High | wikipedia.org |

Organocatalysis in Ketone Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful complement to metal-based catalysis. rsc.orgthieme-connect.com For transformations of Cyclopentyl 3,4-dimethylphenyl ketone, organocatalysts can be employed for asymmetric reductions and other functionalizations. rsc.orgnih.gov

In the context of asymmetric reduction, chiral oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts) are highly effective. mdpi.com These catalysts, used in stoichiometric or catalytic amounts with a borane (B79455) source, can reduce prochiral ketones to chiral alcohols with high levels of enantioselectivity. rsc.orgmdpi.com Other classes of organocatalysts for ketone reduction include chiral phosphoric acids and various amine-based catalysts. thieme-connect.com

Furthermore, enamine and iminium ion catalysis, which are hallmarks of organocatalysis, can be used for the α-functionalization of ketones. While this is more common for ketones with α-protons on a less hindered side, it represents a potential avenue for derivatization. Synergistic approaches combining organocatalysis with other catalytic modes, such as photoredox catalysis, have enabled novel transformations like the direct β-functionalization of cyclic ketones. nih.gov

Heterogeneous Catalysis for Sustainable Processes

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction), offer significant advantages in terms of catalyst separation, recovery, and recycling. researchgate.net This is a key aspect of developing more sustainable and cost-effective chemical processes.

For the synthesis and transformation of Cyclopentyl 3,4-dimethylphenyl ketone, heterogeneous catalysts can be applied to several key reactions. The Friedel-Crafts acylation reaction, a common method for synthesizing aryl ketones, can be catalyzed by solid acids like zeolites or clays, which are more environmentally benign alternatives to traditional Lewis acids like AlCl₃. google.com

In hydrogenation reactions, metals like platinum, palladium, or nickel supported on materials such as carbon, silica, or alumina (B75360) are classic examples of heterogeneous catalysts. researchgate.net The properties of the support material can significantly influence the catalyst's activity and selectivity. The development of hybrid catalysts, where a homogeneous metal complex is immobilized on a solid support, seeks to combine the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. uclouvain.be The chemoselective reduction of β-nitro enones to β-nitro ketones has been demonstrated using solid heterogeneous catalysis, showcasing the potential for selective reductions in complex molecules. researchgate.net

Synthetic Applications and Derivatization Strategies of Cyclopentyl 3,4 Dimethylphenyl Ketone

Precursor in the Synthesis of Complex Organic Architectures

The inherent structure of Cyclopentyl 3,4-dimethylphenyl ketone makes it a suitable candidate for the construction of more intricate molecular frameworks, including bridged, fused, and heterocyclic systems.

The cyclopentyl and phenyl moieties can be elaborated and connected to form complex polycyclic structures. Intramolecular reactions are key to building these sophisticated architectures. For instance, functionalization of the cyclopentyl ring, followed by an intramolecular cyclization onto the aromatic ring, could yield fused systems. A potential, though not specifically documented, pathway could involve an intramolecular Friedel-Crafts acylation or alkylation, provided a suitable activating group is installed on the cyclopentyl ring.

Another theoretical approach involves the functionalization of the methyl groups on the phenyl ring, followed by a cyclization event connecting back to the cyclopentyl ring, which could lead to the formation of a bridged system.

The ketone functionality is a common entry point for the synthesis of a wide array of heterocyclic compounds. Several classical and modern synthetic methods can be envisioned using Cyclopentyl 3,4-dimethylphenyl ketone as the starting material.

For example, in a Paal-Knorr type synthesis, the ketone could theoretically be converted to a 1,4-dicarbonyl compound through alpha-functionalization, which could then be cyclized with a primary amine or hydrazine (B178648) to form substituted pyrroles or pyridazines, respectively. Similarly, the Gewald reaction, which typically involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, could potentially be adapted to produce substituted thiophenes from this ketone.

Functional Group Interconversions for Diversification

The ketone group is one of the most versatile functional groups in organic chemistry, allowing for a wide range of transformations to diversify the molecular scaffold.

The carbonyl group of Cyclopentyl 3,4-dimethylphenyl ketone can be readily reduced to a secondary alcohol, yielding Cyclopentyl(3,4-dimethylphenyl)methanol. This transformation can be achieved using a variety of reducing agents.

For more profound structural modification, the ketone can be completely deoxygenated to the corresponding hydrocarbon, 3,4-dimethyl-1-(cyclopentylmethyl)benzene. This can be accomplished through classical methods such as the Wolff-Kishner or Clemmensen reductions.

Table 1: Reductive Transformations

| Starting Material | Product | Reagents |

| Cyclopentyl 3,4-dimethylphenyl ketone | Cyclopentyl(3,4-dimethylphenyl)methanol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Cyclopentyl 3,4-dimethylphenyl ketone | 3,4-Dimethyl-1-(cyclopentylmethyl)benzene | Hydrazine/KOH (Wolff-Kishner), Zn(Hg)/HCl (Clemmensen) |

The carbonyl carbon is electrophilic and thus susceptible to attack by various nucleophiles. Olefination reactions, such as the Wittig reaction, can convert the carbonyl group into a carbon-carbon double bond. The reaction with a phosphorus ylide would yield a 1-cyclopentyl-1-(3,4-dimethylphenyl)alkene derivative, with the specific alkene depending on the ylide used.